molecular formula C8H17NO2 B3116265 Methyl 3-(sec-butylamino)propanoate CAS No. 21539-54-8

Methyl 3-(sec-butylamino)propanoate

Cat. No. B3116265
CAS RN: 21539-54-8
M. Wt: 159.23 g/mol
InChI Key: XQUBWHFNZRENJY-UHFFFAOYSA-N
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Description

Methyl 3-(sec-butylamino)propanoate is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It falls under the category of organic esters.


Synthesis Analysis

The synthesis of this compound involves the reaction between sec-butylamine and methyl 3-bromopropanoate . The nucleophilic substitution of the bromine atom in the latter with the amine group leads to the formation of This compound . This process typically occurs under mild conditions and is amenable to scale-up for larger quantities .

Scientific Research Applications

Hepatic Morphologic Alterations

Research conducted by Payne & Merrill (1974) on a chemically related compound, 1-t-butylamino-3-(2-chloro-5-methylphenoxy)-2-propanol hydrochloride, demonstrated its impact on plasma alkaline phosphatase (PAP) in dogs. This study provided insights into liver enzyme activity alterations without significant gross or microscopic lesions, indicating potential applications in studying hepatic functions and enzyme interactions (Payne & Merrill, 1974).

Complex Formation Equilibria and Protonation

Canepari et al. (1997) explored the formation constants of silver(I) complexes with amino-alcohols, including sec-butylamine. This study highlighted the influence of hydroxy groups and alkyl residuals in ligand structure on formation equilibria, relevant for applications in coordination chemistry and complex formation studies (Canepari et al., 1997).

Salts Formation and Chiral Resolution

Research by Jacobs et al. (2013) on salts formed with (+)-deoxycholic acid and amines, including sec-butylamine, offered insights into the structural and thermal properties of these salts. This study aids in understanding chiral discrimination and has implications in crystallography and pharmaceutical chemistry (Jacobs et al., 2013).

Synthesis of Methyl Propanoate

Van Beek et al. (2014) investigated the use of Baeyer-Villiger monooxygenase in synthesizing methyl propanoate, an important precursor for polymethyl methacrylates. This research is relevant for organic synthesis and industrial applications in producing polymers (Van Beek et al., 2014).

Liquid-Liquid Equilibrium Studies

Dou et al. (2020) measured the liquid-liquid equilibrium data for systems involving 1,6-diaminohexane and 2-methyl-1-propanol or 3-methyl-1-butanol. Their findings have implications in chemical engineering for understanding solvent extraction processes (Dou et al., 2020).

Autoignition Characteristics

Kumar et al. (2018) conducted a study on the autoignition characteristics of methyl propanoate, providing insights into combustion chemistry relevant for biofuel research and engine technologies (Kumar et al., 2018).

properties

IUPAC Name

methyl 3-(butan-2-ylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-7(2)9-6-5-8(10)11-3/h7,9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUBWHFNZRENJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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